molecular formula C12H18N2O B1361558 N,N-Diisopropylisonicotinamide CAS No. 77924-05-1

N,N-Diisopropylisonicotinamide

Cat. No.: B1361558
CAS No.: 77924-05-1
M. Wt: 206.28 g/mol
InChI Key: HLRSGDOBQLTYNO-UHFFFAOYSA-N
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Description

N,N-Diisopropylisonicotinamide is a synthetic compound belonging to the class of isonicotinamides. It has gained attention due to its unique chemical structure and biological activity. The compound is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diisopropylisonicotinamide can be synthesized through the reaction of isonicotinic acid with diisopropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isonicotinamides.

Scientific Research Applications

N,N-Diisopropylisonicotinamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N,N-Diisopropylisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N-Diisopropylisonicotinamide can be compared with other isonicotinamide derivatives, such as:

  • N,N-Diisobutylisonicotinamide
  • N,N-Dimethylisonicotinamide
  • N,N-Diethylisonicotinamide

Uniqueness

This compound is unique due to its specific isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Properties

IUPAC Name

N,N-di(propan-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRSGDOBQLTYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283896
Record name N,N-DIISOPROPYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77924-05-1
Record name 77924-05-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34075
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-DIISOPROPYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(propan-2-yl)pyridine-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N,N-diisopropylisonicotinamide influence its coordination behavior?

A1: this compound possesses two potential coordination sites: the pyridine nitrogen and the amide oxygen. This allows it to act as a bridging ligand, facilitating the formation of polymeric structures. For instance, in the presence of cobalt(II) chloride, it forms a 1D coordination polymer containing linear trinuclear [Co3L4Cl6] units. Interestingly, this complex displays a rare mixed Co(Td)-Co(Oh)-Co(Td) geometry, where Td and Oh represent tetrahedral and octahedral coordination geometries, respectively. The steric bulk of the isopropyl groups also plays a role in dictating the overall geometry and packing of the resulting complex.

Q2: Can you elaborate on the magnetic properties observed in this compound complexes?

A2: The aforementioned trinuclear cobalt complex exhibits interesting magnetic behavior. Analysis of its magnetic susceptibility data reveals weak ferromagnetic interactions between the central octahedral Co(II) ion and the two terminal tetrahedral Co(II) ions within each trinuclear unit. This interaction arises from the bridging chloride ions and highlights the potential of this compound in designing molecular magnetic materials.

Q3: Are there any examples of this compound derivatives being used in the synthesis of biologically relevant molecules?

A4: Yes, this compound has been employed as a starting material for the asymmetric synthesis of (+)-pyrido[3,4-b]homotropane. This compound belongs to a class of molecules with potential therapeutic applications. The synthesis highlights the versatility of this compound as a scaffold for building complex structures and its potential utility in medicinal chemistry.

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